molecular formula C19H26O2 B8309346 6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-32-4

6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran

Cat. No. B8309346
CAS RN: 51079-32-4
M. Wt: 286.4 g/mol
InChI Key: AAVCNZPMPGKFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002647

Procedure details

An ice-cold solution of 6.0 g. of 6-[(3,7-dimethyl-2,6-nonadienyl)-oxy]-2,3-dihydrobenzofuran in 40 ml. of absolute methanol is treated dropwise while stirring with a solution of 6.7 g. of mercuric acetate in 100 ml. of methanol. The mixture is stirred for 2 hours at room temperature, after which there are added in the cold 23 ml. of 10% by weight aqueous sodium hydroxide followed by 0.4 g. of sodium borohydride in 23 ml. of 10% by weight aqueous sodium hydroxide. The mixture is stirred for 20 minutes at room temperature, filtered through diatomaceous earth, the filtrate saturated with sodium chloride and extracted three times with diethyl ether. The extracts are washed neutral with sodium chloride solution, dried over sodium sulfate and evaporated. By chromatography on silica gel with hexane/ethyl acetate (19:1 parts by volume) there is obtained pure 2,3-dihydro-6-[(7-methoxy-3,7-dimethyl-2-nonenyl)-oxy]-benzofuran which is distilled in a bulb-tube at 125° C./0.03 mmHg; nD20 = 1.5236.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:21])[CH2:19][CH3:20])=[CH:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]2[CH2:10][CH2:11][O:12][C:8]=2[CH:7]=1.[OH-:22].[Na+].[BH4-].[Na+].[CH3:26]O>>[CH3:26][O:22][C:18]([CH3:21])([CH2:19][CH3:20])[CH2:17][CH2:16][CH2:15][C:2]([CH3:1])=[CH:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]2[CH2:10][CH2:11][O:12][C:8]=2[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCOC1=CC2=C(CCO2)C=C1)CCC=C(CC)C
Step Three
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring with a solution of 6.7 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
after which there are added in the cold 23 ml
STIRRING
Type
STIRRING
Details
The mixture is stirred for 20 minutes at room temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
the filtrate saturated with sodium chloride and extracted three times with diethyl ether
WASH
Type
WASH
Details
The extracts are washed neutral with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CCCC(=CCOC1=CC2=C(CCO2)C=C1)C)(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.